molecular formula C7H10O2 B14428376 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- CAS No. 85287-76-9

2H-Pyran-2-one, 3-ethyl-5,6-dihydro-

Katalognummer: B14428376
CAS-Nummer: 85287-76-9
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: INUWDFWUTRAQNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the class of pyranones. This compound is characterized by a six-membered ring containing an oxygen atom and a carbonyl group. The presence of the ethyl group at the 3-position and the dihydro nature of the 5,6-positions make it a unique derivative of pyran-2-one.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of ethyl acetoacetate with ethyl vinyl ether under acidic conditions can lead to the formation of the desired compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyranones, such as hydroxylated or alkylated pyranones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the ethyl group at the 3-position in 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- imparts unique chemical and physical properties, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

85287-76-9

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

5-ethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3

InChI-Schlüssel

INUWDFWUTRAQNZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CCCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.